

# A Comparative Analysis of Enalapril Maleate Versus Lisinopril in Renal Protection

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Enalapril Maleate |           |
| Cat. No.:            | B10753689         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the renal protective effects of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, **enalapril maleate** and lisinopril. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of the subtle yet significant differences between these two therapeutic agents.

## **Executive Summary**

Both enalapril and lisinopril are effective in providing renal protection, primarily through their shared mechanism of inhibiting the renin-angiotensin-aldosterone system (RAAS). This inhibition leads to reduced intraglomerular pressure and a decrease in proteinuria, key factors in slowing the progression of chronic kidney disease. However, studies suggest potential differences in their effects on renal hemodynamics and endothelial function, which may have implications for their clinical application in specific patient populations. While both drugs demonstrate comparable efficacy in reducing blood pressure, some evidence suggests enalapril may have a more pronounced effect on improving renal plasma flow. Histological data from preclinical models indicates that both agents can ameliorate kidney injury, though direct comparative clinical studies on renal tissue are limited.

## Data Presentation: Quantitative Comparison of Enalapril and Lisinopril



The following tables summarize key quantitative data from comparative studies on the renal and hemodynamic effects of enalapril and lisinopril.

Table 1: Comparative Effects on Renal Hemodynamics in Patients with Essential Hypertension

| Parameter                                | Enalapril (20<br>mg) | Lisinopril (20<br>mg) | p-value   | Reference |
|------------------------------------------|----------------------|-----------------------|-----------|-----------|
| Effective Renal<br>Plasma Flow<br>(ERPF) | +21.9% ± 2.0%        | +4.4% ± 2.5%          | p = 0.018 | [1][2]    |
| Filtration Fraction<br>(FF)              | -16.7% ± 2.8%        | -6.6% ± 2.5%          | p = 0.028 | [1][2]    |
| Renovascular<br>Resistance<br>(RVR)      | -28.1% ± 3.1%        | -18.5% ± 3.7%         | p = 0.018 | [1][2]    |

Table 2: Comparative Effects on Blood Pressure in Hypertensive Patients

| Parameter                            | Enalapril | Lisinopril | p-value  | Reference |
|--------------------------------------|-----------|------------|----------|-----------|
| Sitting Systolic BP Reduction        | 17 mmHg   | 25 mmHg    | p < 0.05 | [3]       |
| Sitting Diastolic BP Reduction       | 12 mmHg   | 15 mmHg    | p < 0.05 | [3]       |
| Standing Systolic BP Reduction       | 16 mmHg   | 24 mmHg    | p < 0.05 | [3]       |
| Standing Diastolic BP Reduction      | 10 mmHg   | 14 mmHg    | p < 0.05 | [3]       |
| 24h Mean<br>Systolic BP<br>Reduction | 9 mmHg    | 14 mmHg    | p < 0.01 | [4]       |



Table 3: Preclinical Comparative Effects on Renal Injury Markers in a Doxorubicin-Induced Nephrotoxicity Rat Model

| Parameter                                                 | Enalapril (40<br>mg/kg) | Lisinopril (20<br>mg/kg) | Reference |
|-----------------------------------------------------------|-------------------------|--------------------------|-----------|
| Serum Creatinine<br>Reduction                             | Significant             | Significant              | [5]       |
| Blood Urea Nitrogen<br>(BUN) Reduction                    | Significant             | Significant              | [5]       |
| Kidney<br>Myeloperoxidase<br>(MPO) Reduction              | Significant             | Significant              | [5]       |
| Kidney Malondialdehyde (MDA) Reduction                    | Significant             | Significant              | [5]       |
| Kidney Total Antioxidant Capacity (TAC) Increase          | Significant             | Significant              | [5]       |
| Kidney Injury Molecule-1 (KIM-1) RNA Expression Reduction | Significant             | Significant              | [5]       |
| Heme Oxygenase-1<br>(HO-1) RNA<br>Expression Reduction    | Significant             | Significant              | [5]       |
| Cleaved Caspase-3<br>Immunostaining<br>Reduction          | Significant             | Significant              | [5]       |
| NF-κβ<br>Immunostaining<br>Reduction                      | Significant             | Significant              | [5]       |



#### **Experimental Protocols**

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

# Assessment of Renal Hemodynamics in Hypertensive Patients

- Study Design: A 12-month, single-blind, crossover study was conducted in patients with essential hypertension.[1][2]
- Participants: Eight patients with essential hypertension were included.
- Intervention: Patients received either enalapril (20 mg) or lisinopril (20 mg) for a specified period, followed by a washout period and crossover to the other treatment.
- Outcome Measures:
  - Blood Pressure: Measured to assess systemic hemodynamic effects.
  - Renal Hemodynamics: Effective Renal Plasma Flow (ERPF) and Glomerular Filtration
    Rate (GFR) were measured using constant infusion of <sup>131</sup>I-hippuran and <sup>125</sup>I-iothalamate,
    respectively.
  - Calculated Parameters: Filtration Fraction (FF) was calculated as GFR/ERPF, and Renovascular Resistance (RVR) was calculated as mean arterial pressure/ERPF.
- Angiotensin II Infusion: The effects of angiotensin II infusion on systemic and renal hemodynamics were also assessed during treatment with each drug.

#### **Evaluation of Proteinuria and Albuminuria**

- Sample Collection: 24-hour urine collections are considered the gold standard for quantifying urinary albumin and protein excretion. Patients are instructed to discard the first morning void on day one and collect all subsequent urine for the next 24 hours, including the first morning void on day two.
- Analysis:



- Urinary Albumin Excretion (UAE): Measured using immunonephelometry or immunoturbidimetry. Results are typically expressed as mg/24 hours.
- Urinary Protein Excretion: Measured using a spectrophotometric method.
- Urine Creatinine: Measured to assess the completeness of the 24-hour collection and for calculating the albumin-to-creatinine ratio (ACR) or protein-to-creatinine ratio (PCR) from spot urine samples.
- Spot Urine Samples: As an alternative to 24-hour collections, random or first-morning spot urine samples can be used to determine the ACR or PCR, which correlate well with 24-hour excretion rates.

#### Measurement of Glomerular Filtration Rate (GFR)

- Gold Standard: The clearance of exogenous filtration markers such as inulin or radiolabeled markers (e.g., <sup>51</sup>Cr-EDTA, <sup>125</sup>I-iothalamate) is the most accurate method for determining GFR. This involves intravenous infusion of the marker and timed collection of blood and urine samples to calculate its clearance.
- Creatinine Clearance (CrCl): A more common clinical method that estimates GFR. It requires
  a 24-hour urine collection and a serum creatinine measurement. The CrCl is calculated using
  the formula: CrCl (mL/min) = [Urine Creatinine (mg/dL) x Urine Volume (mL)] / [Serum
  Creatinine (mg/dL) x Time (min)].
- Estimated GFR (eGFR): Calculated using formulas such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations, which are based on serum creatinine, age, sex, and race.

#### Renal Histopathological Analysis in a Preclinical Model

- Animal Model: Doxorubicin-induced nephrotoxicity in male Wistar rats was used to induce acute kidney injury.[5]
- Treatment Groups:
  - Control (vehicle)



- Doxorubicin (7.5 mg/kg, single i.p. injection)
- Doxorubicin + Lisinopril (20 mg/kg, oral, for 15 days)
- Doxorubicin + Enalapril (40 mg/kg, oral, for 15 days)
- Histological Examination:
  - Kidney tissues were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.
  - Sections (5 μm) were stained with Hematoxylin and Eosin (H&E) for general morphology.
  - Immunohistochemical staining was performed for markers of apoptosis (cleaved caspase 3) and inflammation (NF-κβ).
- Biochemical Analysis: Serum levels of creatinine and BUN, and kidney tissue levels of myeloperoxidase (MPO), malondialdehyde (MDA), and total antioxidant capacity (TAC) were measured.
- Gene Expression Analysis: RNA expression of kidney injury molecule-1 (KIM-1) and heme oxygenase-1 (HO-1) was quantified using real-time PCR.

## **Mandatory Visualizations**

The following diagrams illustrate key concepts related to the renal protective mechanisms of enalapril and lisinopril.





Click to download full resolution via product page

Caption: Mechanism of renal protection by Enalapril and Lisinopril via RAAS inhibition.





Click to download full resolution via product page

Caption: Crossover study design for comparing the renal hemodynamic effects of enalapril and lisinopril.





#### Click to download full resolution via product page

Caption: Enalapril's role in mitigating renal fibrosis through the TGF-β/Smad signaling pathway.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A comparison of lisinopril with enalapril by monitoring plasma angiotensin II levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enalapril Is Superior to Lisinopril in Improving Endothelial Function without a Difference in Blood–Pressure–Lowering Effects in Newly Diagnosed Hypertensives [mdpi.com]
- 3. A double blind comparative study of lisinopril and enalapril in patients with essential hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in the acute and chronic antihypertensive effects of lisinopril and enalapril assessed by ambulatory blood pressure monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-oxidant impact of Lisinopril and Enalapril against acute kidney injury induced by doxorubicin in male Wistar rats: involvement of kidney injury molecule-1 PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Enalapril Maleate Versus Lisinopril in Renal Protection]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b10753689#comparative-analysis-of-enalapril-maleate-versus-lisinopril-in-renal-protection]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com